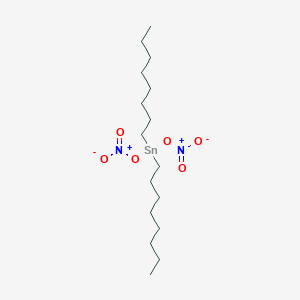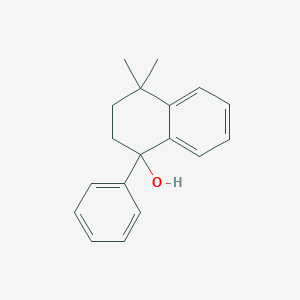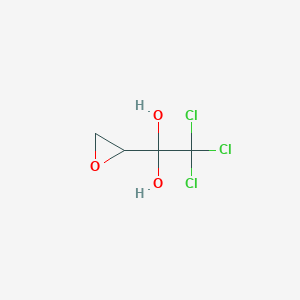![molecular formula C13H26N2O3 B14610245 Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate CAS No. 57910-51-7](/img/structure/B14610245.png)
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate is an organic compound characterized by its unique structure, which includes a butyl ester group, a tert-butyl diazenyl group, and a hydroxypentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate typically involves the esterification of 4-hydroxypentanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The tert-butyl diazenyl group is introduced through a diazotization reaction, where a tert-butyl amine is reacted with nitrous acid to form the diazonium salt, which is then coupled with the esterified product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Butyl 4-oxo-4-hydroxypentanoate or butyl 4-carboxy-4-hydroxypentanoate.
Reduction: Butyl 4-[(E)-tert-butylamino]-4-hydroxypentanoate.
Substitution: Butyl 4-[(E)-tert-butyldiazenyl]-4-methoxypentanoate.
Wissenschaftliche Forschungsanwendungen
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate exerts its effects involves interactions with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the hydroxyl and ester groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-hydroxybenzoate: Similar ester group but lacks the diazenyl group.
tert-Butyl 4-hydroxybenzoate: Contains a tert-butyl group but differs in the position and type of functional groups.
Butylated hydroxytoluene (BHT): Shares the butyl group but has different functional groups and applications.
Uniqueness
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate is unique due to the presence of the diazenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
57910-51-7 |
|---|---|
Molekularformel |
C13H26N2O3 |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
butyl 4-(tert-butyldiazenyl)-4-hydroxypentanoate |
InChI |
InChI=1S/C13H26N2O3/c1-6-7-10-18-11(16)8-9-13(5,17)15-14-12(2,3)4/h17H,6-10H2,1-5H3 |
InChI-Schlüssel |
AZODZWOXFBSUIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(C)(N=NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)




![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)



